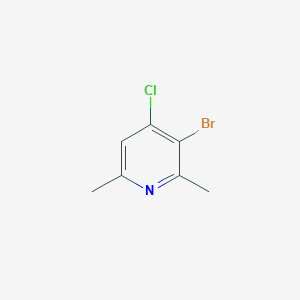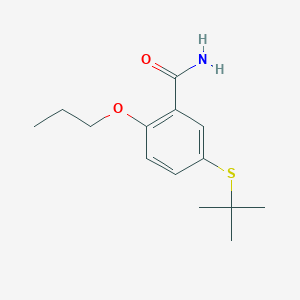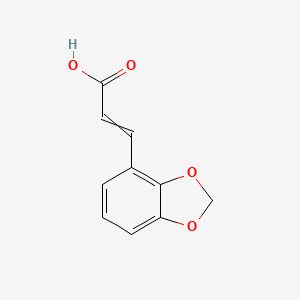
(2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid is an organic compound with the molecular formula C10H8O4 and a molecular weight of 192.173 g/mol It is characterized by the presence of a benzodioxole ring attached to a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid typically involves the condensation of 1,3-benzodioxole with acrylic acid under acidic or basic conditions . The reaction can be catalyzed by various agents, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the propenoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety can participate in various biochemical reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)prop-2-enoic acid
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid
- 3-(1,3-Benzodioxol-5-yl)-2-cyanopropanoic acid
Uniqueness
(2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C10H8O4 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8-10(7)14-6-13-8/h1-5H,6H2,(H,11,12) |
Clave InChI |
NWSIULATLGKZGF-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC=CC(=C2O1)C=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
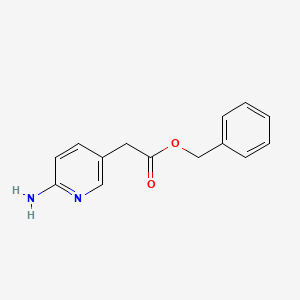
![4-[(5-Bromopentyl)oxy]benzophenone](/img/structure/B8551371.png)
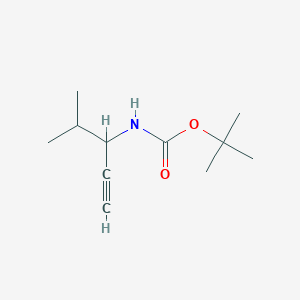
![6-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B8551384.png)
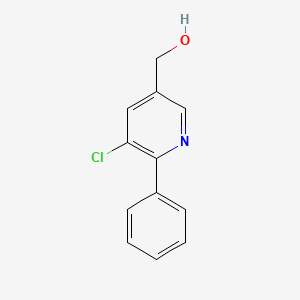
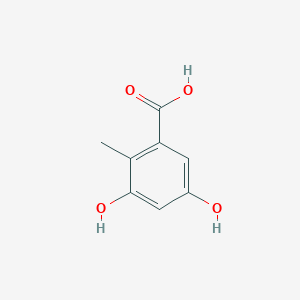
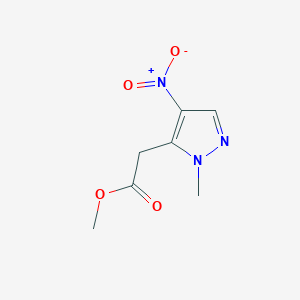

![Carbamic acid,[2-amino-4-[6-(phenylmethoxy)-3-pyridinyl]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8551417.png)
![N-[4-(2-chlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B8551430.png)
